An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of small organic molecules. The guide delves into the theoretical principles governing the spectral features of this molecule, offers a detailed interpretation of predicted spectral data, and provides practical, field-proven protocols for sample preparation and data acquisition.
Introduction: The Structural Significance of Substituted Pyrrolidines
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts. Its conformational flexibility and the stereochemical implications of substitution patterns are of paramount importance in determining biological activity and chemical reactivity. 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester, a derivative of the amino acid proline, incorporates key structural features—a cyclic amine, a carbamate, and an acetal—that present a rich landscape for NMR analysis. Understanding the nuances of its NMR spectra is crucial for confirming its structure, assessing its purity, and studying its conformational dynamics.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra for 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift correlations, substituent effects derived from analogous structures, and computational NMR prediction algorithms. These predictions serve as a robust foundation for the subsequent spectral analysis.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~4.85 | dd | 1H | ~7.5, 3.0 | H-2 |
| ~3.70 | s | 3H | - | -COOCH₃ |
| ~3.50 - 3.60 | m | 1H | - | H-5a |
| ~3.40 - 3.50 | m | 1H | - | H-5b |
| ~3.35 | s | 3H | - | -OCH₃ |
| ~2.00 - 2.15 | m | 1H | - | H-3a |
| ~1.85 - 2.00 | m | 2H | - | H-4 |
| ~1.70 - 1.85 | m | 1H | - | H-3b |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~155.5 | C | C=O |
| ~88.0 | CH | C-2 |
| ~56.0 | CH₃ | -OCH₃ |
| ~52.5 | CH₃ | -COOCH₃ |
| ~46.0 | CH₂ | C-5 |
| ~30.0 | CH₂ | C-3 |
| ~23.0 | CH₂ | C-4 |
In-Depth Spectral Interpretation
The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic environment of each nucleus and the conformational properties of the pyrrolidine ring.
¹H NMR Spectrum Analysis
The proton spectrum of 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester is characterized by distinct regions corresponding to the methoxy and carbamate protons, the proton at the acetal center, and the methylene protons of the pyrrolidine ring.
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The H-2 Proton: The proton at the C-2 position is expected to be the most downfield of the ring protons, appearing around ~4.85 ppm . This significant deshielding is a direct consequence of being attached to a carbon that is bonded to two electronegative atoms: the ring nitrogen and the methoxy oxygen. The multiplicity is predicted as a doublet of doublets (dd) due to coupling with the two non-equivalent protons at C-3.
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The Methoxy and Carbamate Protons: Two sharp singlets are predicted for the methyl groups. The singlet at ~3.70 ppm is assigned to the protons of the methyl ester (-COOCH₃), while the singlet at ~3.35 ppm is attributed to the methoxy group protons (-OCH₃) attached to C-2. The relative downfield shift of the ester methyl protons is due to the deshielding effect of the adjacent carbonyl group.
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The Pyrrolidine Ring Methylene Protons: The methylene protons of the pyrrolidine ring (H-3, H-4, and H-5) are expected to resonate in the upfield region of the spectrum, between ~1.70 and 3.60 ppm . Due to the puckered nature of the five-membered ring and the presence of a chiral center at C-2, these protons are diastereotopic and will exhibit complex multiplicity patterns. The protons at C-5, being adjacent to the electron-withdrawing nitrogen atom of the carbamate, are expected to be the most downfield of the methylene protons. The presence of the N-carbomethoxy group restricts rotation around the C-N bond, which can lead to the observation of rotamers and broadened signals at room temperature.[1]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is anticipated to show seven distinct resonances, corresponding to the seven unique carbon atoms in the molecule.
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The Carbonyl Carbon: The carbon of the carbamate carbonyl group (C=O) is expected to have the most downfield chemical shift, around ~155.5 ppm , which is a characteristic region for this functional group.[2][3]
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The Acetal Carbon (C-2): The C-2 carbon, bonded to both a nitrogen and an oxygen atom, will be significantly deshielded, with a predicted chemical shift of ~88.0 ppm .
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The Methoxy and Carbamate Carbons: The carbons of the two methyl groups are predicted to appear at ~56.0 ppm (-OCH₃) and ~52.5 ppm (-COOCH₃). The slightly more downfield shift of the methoxy carbon is influenced by its direct attachment to the acetal carbon.
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The Pyrrolidine Ring Carbons: The remaining carbons of the pyrrolidine ring (C-3, C-4, and C-5) are expected in the upfield region. The C-5 carbon, adjacent to the nitrogen, will be the most downfield of the three at ~46.0 ppm . The C-3 and C-4 carbons are predicted to resonate at ~30.0 ppm and ~23.0 ppm , respectively.
Experimental Protocols
To obtain high-quality NMR spectra of 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester, the following experimental protocols are recommended.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relatively simple residual solvent signal. Other deuterated solvents such as acetonitrile-d₃ or benzene-d₆ can be used to investigate solvent-induced chemical shift changes.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most modern NMR spectrometers use the deuterium signal of the solvent for field-frequency locking, and the residual solvent peak can be used as a secondary reference.
NMR Data Acquisition Workflow

